![molecular formula C4H7N3 B7884628 N-cyano-N-methylethanimidamide](/img/structure/B7884628.png)
N-cyano-N-methylethanimidamide
Overview
Description
N-cyano-N-methylethanimidamide is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicity Studies : Research by Groth et al. (1993) investigated the embryotoxic and teratologic potency of various compounds including N-methylamine, aniline, and others using fertilized zebrafish eggs. This study provides insights into the environmental health risks of these compounds (Groth, Schreeb, Herdt, & Freundt, 1993).
Optical Imaging and Drug Delivery : Gorka et al. (2018) discussed the reactivity of cyanine chromophores in optical imaging and drug delivery. The research focused on the novel chemistries manipulating the cyanine chromophore for addressing challenges in these areas (Gorka, Nani, & Schnermann, 2018).
Oral Surgery : A study by Inal et al. (2006) explored the systemic effects of N-butyl-2-cyanoacrylate in oral surgery, indicating its suitability as an adhesive in such procedures (Inal, Yılmaz, Nisbet, & Güvenç, 2006).
Chemical Synthesis : Research by Deck et al. (2003) on the reactions of isocyanates with methyl N-(cyanothioformyl)anthranilate highlights the potential of these reactions in chemical synthesis (Deck, Papadopoulos, & Smith, 2003).
Metabolism of Nicotine : Nguyen et al. (1979) characterized cyanonicotine compounds in the metabolism of nicotine, shedding light on the biochemistry of nicotine and its metabolites (Nguyen, Gruenke, & Castagnoli, 1979).
DNA Methylation : Lawley and Thatcher (1970) explored the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine, an important study in the field of genetics and cellular biology (Lawley & Thatcher, 1970).
Synthetic Applications : Asahara and Nishiwaki (2015) developed a cyano(nitro)methylation method using cyano-aci-nitroacetate, demonstrating its utility in synthesizing polyfunctionalized nitriles and heterocyclic compounds (Asahara & Nishiwaki, 2015).
properties
IUPAC Name |
N-cyano-N-methylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4(6)7(2)3-5/h6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZKYHLFXCFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469671 | |
Record name | N-cyano-N-methyl-ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56563-12-3 | |
Record name | N-cyano-N-methyl-ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.